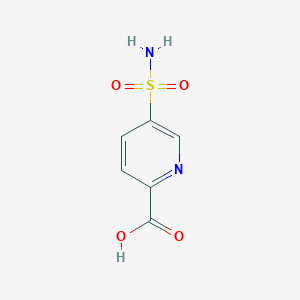
5-Sulfamoylpyridine-2-carboxylic acid
Overview
Description
5-Sulfamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4S and a molecular weight of 202.19 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 5-Sulfamoylpyridine-2-carboxylic acid is 1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H, (H,9,10) (H2,7,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Sulfamoylpyridine-2-carboxylic acid is a powder . Unfortunately, specific physical properties such as boiling point and storage temperature were not available in the sources I found.Scientific Research Applications
1.3 Methods of Application or Experimental Procedures : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
1.4 Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2.3 Methods of Application or Experimental Procedures : The synthesis of polyamides typically involves a process known as melt polycondensation. In this process, the monomers are heated until they melt, and then they react to form the polymer .
2.4 Results or Outcomes : The resultant polymer showed high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .
3.3 Methods of Application or Experimental Procedures : The production of pharmaceuticals typically involves a multi-step synthesis process. The specific steps and conditions will depend on the desired end product .
3.4 Results or Outcomes : The resultant pharmaceuticals can have a range of therapeutic effects, depending on the specific structure of the pyrimidine derivative .
Safety And Hazards
properties
IUPAC Name |
5-sulfamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYUHTHXJXUUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfamoylpyridine-2-carboxylic acid | |
CAS RN |
1308677-67-9 | |
| Record name | 5-sulfamoylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



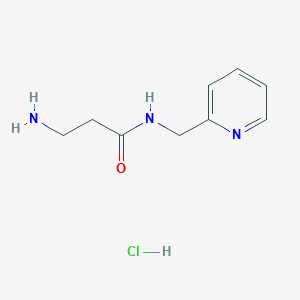

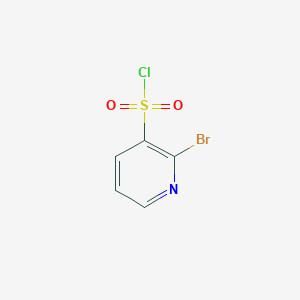

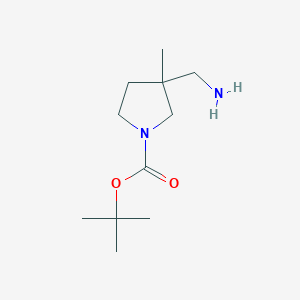
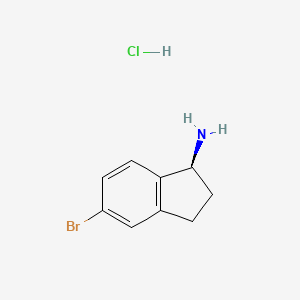
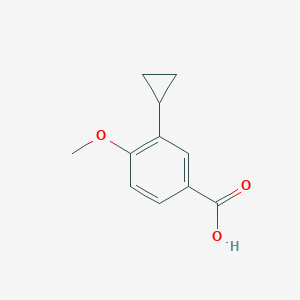
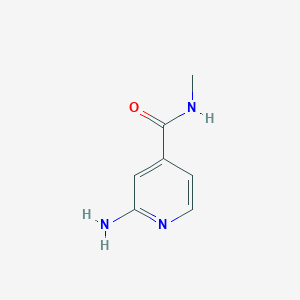
![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
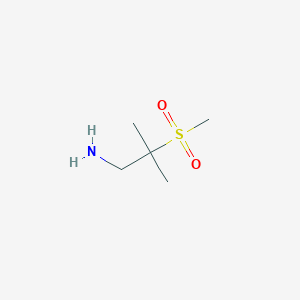
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)